molecular formula C16H14ClN3OS B11181906 1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea

1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B11181906
M. Wt: 331.8 g/mol
InChI Key: TUCZTPSKJYJXDU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea is an organic compound that features a urea linkage connecting a chlorinated phenyl ring and a dimethyl-substituted benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Urea Linkage Formation: The final step involves the reaction of 3-chlorophenyl isocyanate with the dimethyl-substituted benzothiazole to form the urea linkage. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other functional groups.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols depending on the functional groups reduced.

    Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea depends on its specific application. In biological systems, it may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea can be compared with other urea derivatives and benzothiazole compounds:

    Similar Compounds:

Uniqueness

The presence of both the chlorophenyl and dimethyl-substituted benzothiazole moieties in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its reactivity and specificity in various applications.

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H14ClN3OS/c1-9-6-13-14(7-10(9)2)22-16(19-13)20-15(21)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H2,18,19,20,21)

InChI Key

TUCZTPSKJYJXDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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